

# In-Depth Technical Guide to 2-Bromo-5-chlorobenzaldehyde

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## Compound of Interest

Compound Name: 2-Bromo-5-chlorobenzaldehyde

Cat. No.: B066733

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CAS Number: 174265-12-4

This technical guide provides a comprehensive overview of **2-Bromo-5-chlorobenzaldehyde**, a key intermediate in pharmaceutical synthesis, particularly in the development of modern antidiabetic drugs. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

## Chemical and Physical Properties

**2-Bromo-5-chlorobenzaldehyde** is a disubstituted benzaldehyde derivative with the chemical formula  $C_7H_4BrClO$ .<sup>[1][2][3]</sup> It presents as a white to light yellow crystalline powder under standard conditions.<sup>[2]</sup> Its core structure, featuring bromine and chlorine atoms on the aromatic ring, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **2-Bromo-5-chlorobenzaldehyde**

Property	Value	Source(s)
CAS Number	174265-12-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	219.46 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to light yellow powder/crystal	<a href="#">[2]</a>
Melting Point	64-69 °C	
Boiling Point	~258 °C	
Solubility	Soluble in Methanol	
InChI Key	IIISHLMCTDMUHH-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	O=Cc1cc(Cl)ccc1Br	<a href="#">[2]</a>

## Spectroscopic Data

Precise, experimentally verified spectroscopic data for **2-Bromo-5-chlorobenzaldehyde** is not readily available in publicly accessible databases. The information below is predicted or derived from closely related analogs and should be used as a reference pending experimental verification.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and a singlet for the aldehyde proton further downfield (around 10.0 ppm).

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals: one for the carbonyl carbon of the aldehyde group (typically 190-200 ppm) and six for the carbons of the aromatic ring, with their chemical shifts influenced by the bromo, chloro, and aldehyde substituents.

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the aldehyde group around 1700 cm<sup>-1</sup>. Other

significant peaks would include C-H stretching of the aromatic ring and the aldehyde, and C=C stretching of the aromatic ring.

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.46 g/mol), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

## Synthesis Protocols

Several synthetic routes to **2-Bromo-5-chlorobenzaldehyde** have been reported, primarily in patent literature. A common and efficient method involves the direct bromination of 3-chlorobenzaldehyde.

### Experimental Protocol: One-Step Synthesis from 3-Chlorobenzaldehyde

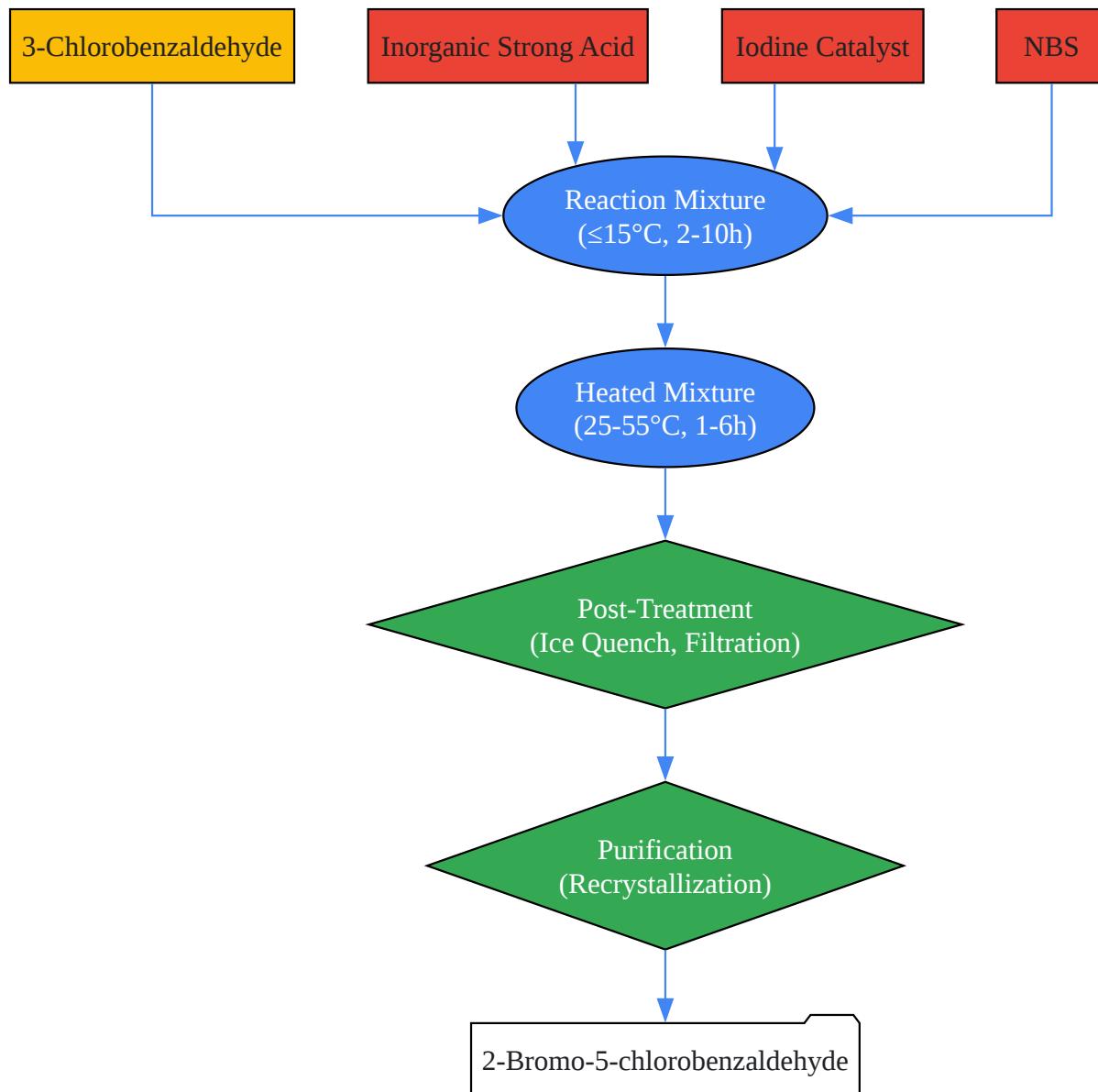
This protocol is adapted from patent CN107879918B, which describes a high-yield, one-step reaction suitable for industrial production.[\[4\]](#)

#### Materials:

- 3-Chlorobenzaldehyde
- N-Bromosuccinimide (NBS)
- Iodine-containing catalyst (e.g., elemental iodine)
- Inorganic strong acid solvent (e.g., concentrated sulfuric acid)
- Crushed ice
- Water
- Petroleum ether

#### Procedure:

- In a suitable reaction vessel, cool the inorganic strong acid solvent to a temperature of  $\leq 10$  °C.
- Slowly add 3-chlorobenzaldehyde, followed by the iodine-containing catalyst, while maintaining the temperature at  $\leq 10$  °C.
- In a controlled manner, add N-Bromosuccinimide (NBS) in several batches, ensuring the system temperature does not exceed 15 °C.<sup>[4]</sup> The molar ratio of 3-chlorobenzaldehyde to NBS is typically between 1:1 and 1:2.<sup>[4]</sup>
- Maintain the reaction mixture at this temperature with stirring for 2-10 hours.
- Gradually raise the temperature to 25-55 °C and continue the reaction for an additional 1-6 hours.
- Monitor the reaction progress by a suitable analytical method (e.g., GC) until the starting material is consumed ( $\leq 1\%$ ).
- For post-reaction work-up, pour the reaction solution into crushed ice to precipitate the solid product.
- Collect the solid by suction filtration and wash the filter cake with water.
- Purify the crude product by recrystallization from petroleum ether to obtain **2-Bromo-5-chlorobenzaldehyde** as a needle-like white solid.

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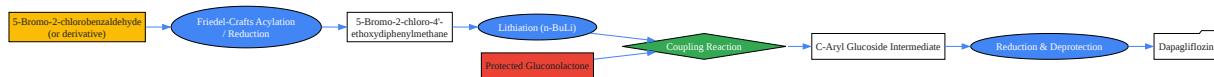
Synthesis workflow for **2-Bromo-5-chlorobenzaldehyde**.

## Applications in Drug Development

**2-Bromo-5-chlorobenzaldehyde** is a crucial intermediate in the synthesis of SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes. Notably, it is a precursor in the production of Dapagliflozin.[5][6]

## Role in Dapagliflozin Synthesis

The synthesis of Dapagliflozin involves the coupling of a protected glucose derivative with an aromatic aglycone. The aglycone portion is typically derived from a bromo-chloro-benzene derivative. While the exact industrial synthesis of Dapagliflozin may vary, published routes often start with 5-bromo-2-chlorobenzoic acid or a related compound, which can be synthesized from **2-Bromo-5-chlorobenzaldehyde**.[5][6][7] The process generally involves the formation of a C-aryl glucoside.



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High-level synthetic pathway to Dapagliflozin.

## Safety and Handling

**2-Bromo-5-chlorobenzaldehyde** is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Standard laboratory safety precautions should be observed when handling this compound.

Table 2: GHS Hazard Information

Hazard Class	Code	Description	Source(s)
Acute toxicity, Oral	H302	Harmful if swallowed	[1][8]
Skin corrosion/irritation	H315	Causes skin irritation	[8]
Serious eye damage/eye irritation	H319	Causes serious eye irritation	[8]
Specific target organ toxicity, single exposure; Respiratory tract irritation	H335	May cause respiratory irritation	[8]

#### Handling Recommendations:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**2-Bromo-5-chlorobenzaldehyde** is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably as a key building block in the synthesis of SGLT2 inhibitors like Dapagliflozin. Its synthesis has been optimized for high-yield production, and its reactivity is well-suited for the construction of complex molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational resource for professionals engaged in research and development involving this important molecule.

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